Specific Scientific Field: Organic Chemistry
Summary of the Application: Trans-1,2-Cyclohexanediol is used as an intermediate in organic chemical synthesis .
Methods of Application or Experimental Procedures: One method of producing trans-1,2-Cyclohexanediol involves the hydrolysis of cyclohexene oxide (CHO). This process is conducted by heating in water between 100 and 140 °C without another catalyst.
Results or Outcomes: The hydrolysis of cyclohexene oxide resulted in 100% yield of trans-1,2-Cyclohexanediol with 100% purity.
Trans-1,2-Cyclohexanediol is a diol compound with the molecular formula CHO and is characterized by its trans configuration. It is a stereoisomer of 1,2-cyclohexanediol, where the hydroxyl groups are positioned on opposite sides of the cyclohexane ring. This compound is primarily known as a metabolite of cyclohexene oxide and is utilized in various chemical syntheses and reactions due to its unique structural properties .
Trans-1,2-Cyclohexanediol has been studied for its biological activity, particularly as a metabolite. While specific pharmacological effects are not extensively documented, its structural similarity to other diols suggests potential interactions with biological systems. Some studies indicate that it may exhibit low toxicity and could be involved in metabolic pathways related to cyclohexene derivatives .
Several methods exist for synthesizing trans-1,2-Cyclohexanediol:
Studies examining the interactions of trans-1,2-Cyclohexanediol with other compounds have indicated its role as a metabolite in biochemical pathways. Its interactions with enzymes involved in oxidation-reduction processes have been explored, highlighting its potential effects on metabolic rates and pathways related to cyclohexene derivatives .
Trans-1,2-Cyclohexanediol shares structural similarities with several other compounds. Here are some notable comparisons:
Compound | Structure Type | Unique Features |
---|---|---|
Cis-1,2-Cyclohexanediol | Stereoisomer | Hydroxyl groups on the same side; different physical properties |
Cyclohexanol | Monohydroxy alcohol | Contains only one hydroxyl group; simpler structure |
Cyclohexene | Unsaturated hydrocarbon | No hydroxyl groups; reactive double bond |
1,2-Ethanediol (Ethylene Glycol) | Simple diol | Smaller size; widely used as an antifreeze and solvent |
Trans-1,2-Cyclohexanediol's unique trans configuration allows for distinct reactivity patterns compared to its cis counterpart and other similar compounds. This configurational difference significantly influences its chemical behavior and biological interactions .
The oxidative dihydroxylation of cyclohexene represents a direct route to trans-1,2-cyclohexanediol. Traditional methods employ osmium tetroxide (OsO~4~), which facilitates syn-dihydroxylation of alkenes via a cyclic osmate ester intermediate [2]. However, OsO~4~’s toxicity and cost have driven research into alternative catalysts. Iron(III) phthalocyanine complexes, such as FePcOTf, combined with hydrogen peroxide (H~2~O~2~), offer a milder approach. Under reflux conditions in methanol, this system achieves moderate yields of 1,2-diols, though selectivity for the trans isomer remains challenging [1].
A critical comparison reveals that OsO~4~-mediated reactions provide higher stereochemical control but require stringent safety measures. In contrast, iron-based systems prioritize environmental and operational safety, albeit with trade-offs in reaction efficiency [1] [2]. Recent advances in asymmetric dihydroxylation, inspired by the Sharpless protocol, remain underexplored for cyclohexene but hold promise for enantioselective trans-diol synthesis [2].
Hydrolysis of cyclohexene oxide under acidic conditions is a scalable method for trans-1,2-cyclohexanediol. The reaction proceeds via carbocation intermediates, where the para-substituent on aryl epoxides influences the cis:trans diol ratio [3]. For example, 1-phenylcyclohexene oxide hydrolysis in dioxane-water solutions yields trans-diols preferentially due to steric and electronic stabilization of the transition state [3].
A laboratory-scale procedure using formic acid (HCO~2~H) and hydrogen peroxide demonstrates practical feasibility. Cyclohexene is treated with HCO~2~H/H~2~O~2~ at 0–80°C, followed by alkaline hydrolysis of intermediate formate esters. This method achieves trans-1,2-cyclohexanediol in high purity after vacuum distillation [4]. Key parameters include:
Parameter | Optimal Value | Effect on Yield |
---|---|---|
Temperature | 0–80°C | Prevents side reactions |
H~2~O~2~ Concentration | 30% | Balances oxidation efficiency |
Reaction Time | 35 minutes | Minimizes epoxide hydrolysis |
This table summarizes conditions critical for maximizing diol yield while avoiding over-oxidation [4].
Alternative pathways include epoxidation followed by controlled hydrolysis. Cyclohexene epoxidation using hydrogen peroxide and fluorinated solvents, such as 3F03F, generates cyclohexene oxide, which is subsequently hydrolyzed [5]. However, epoxide instability in aqueous media necessitates additives like sodium acetate to suppress hydrolysis during synthesis [5].
Recycling catalytic phases presents challenges, as residual hydrogen peroxide deactivates transition metal catalysts over multiple cycles [5]. Sub-stoichiometric oxidant use mitigates this issue, albeit at the cost of reduced reaction rates. For instance, titanium(IV) catalysts in multicomponent reactions demonstrate robustness but require precise ligand tuning to maintain activity [6].
Transition metals such as osmium, titanium, and iron dominate selectivity control in diol synthesis. Osmium tetroxide’s unparalleled ability to stabilize syn-addition intermediates ensures high diastereoselectivity, but its application is limited to specialized settings [2]. Titanium-based systems, particularly Ti(NMe~2~)~2~(dpm), enable multicomponent couplings but demand rigorous optimization of donor ligands to enhance stereochemical outcomes [6].
Iron(III) phthalocyanine triflate (FePcOTf) emerges as a sustainable candidate, leveraging Lewis acidity to activate hydrogen peroxide for selective oxidation. While current systems achieve only moderate trans-selectivity, ligand modifications—such as electron-withdrawing groups on the phthalocyanine ring—could improve stereochemical control [1].
Gold catalysis, though not detailed in the provided sources, represents an underexplored avenue. Analogous to titanium and iron, gold’s π-acidity might facilitate novel activation pathways for cyclohexene functionalization.
Irritant